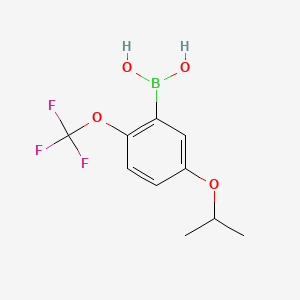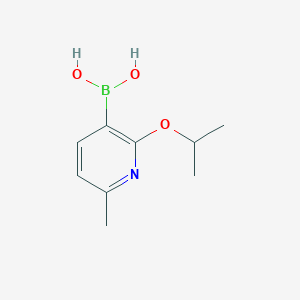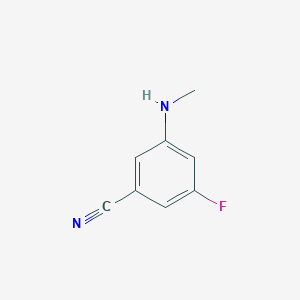
(5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid: is a boronic acid derivative known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethoxy group, which imparts distinct reactivity and stability characteristics, making it valuable in synthetic chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a trifluoromethoxy-containing reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: The compound can be reduced to form various boronic esters or alcohols.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Alkylated or acylated boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique reactivity makes it valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form reversible covalent bonds with biological targets makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or alter the function of proteins by modifying their active sites. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to effectively target specific molecular pathways.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid, (5-Isopropoxy-2-(trifluoromethoxy)phenyl)boronic acid has enhanced reactivity due to the presence of the trifluoromethoxy group. This makes it more suitable for specific synthetic applications. Compared to 4-trifluoromethoxyphenylboronic acid, the additional propan-2-yloxy group provides further functionalization options, increasing its versatility in chemical synthesis. The compound’s unique combination of functional groups distinguishes it from other boronic acids, offering distinct advantages in various applications.
Propriétés
IUPAC Name |
[5-propan-2-yloxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-7-3-4-9(18-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFUNDYHKUUNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(C)C)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B8120728.png)





![[6-(PYrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B8120787.png)

![[4-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid](/img/structure/B8120799.png)



